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6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide

X-ray crystallography fragment screening tubulin

Fragment screening against tubulin requires validated, soluble starting points with unambiguous target engagement. WZM (CAS 1444314-07-1) is a crystallographically confirmed tubulin-binding fragment (PDB 5S53, 2.75 Å, RSCC 0.857, occupancy 0.97) meeting Rule-of-Three guidelines (MW 206.24 Da). • X-ray validated binding pose for rational fragment growing or linking. • Public NMR QC benchmark (BMRB bmse011414) for lot verification. • Compatible with 10-50 mM soaking for crystallographic screens.

Molecular Formula C10H14N4O
Molecular Weight 206.249
CAS No. 1444314-07-1
Cat. No. B2507439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide
CAS1444314-07-1
Molecular FormulaC10H14N4O
Molecular Weight206.249
Structural Identifiers
SMILESCN(C1CCC1)C2=NN=C(C=C2)C(=O)N
InChIInChI=1S/C10H14N4O/c1-14(7-3-2-4-7)9-6-5-8(10(11)15)12-13-9/h5-7H,2-4H2,1H3,(H2,11,15)
InChIKeyASDJKAINAVUHGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide (CAS 1444314-07-1): A Crystallographically Validated Tubulin-Binding Fragment for Chemical Biology and Drug Discovery


6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide (CAS 1444314-07-1, PDB ligand code WZM) is a low-molecular-weight (206.24 Da) pyridazine-3-carboxamide fragment identified through a combined computational and crystallographic XChem fragment screen against tubulin [1]. The compound was validated by X-ray crystallography at 2.75 Å resolution in complex with the T2R-TTL tubulin assembly (PDB 5S53), demonstrating unambiguous electron density with a real-space correlation coefficient (RSCC) of 0.857 and average ligand occupancy of 0.97 [2]. Its fragment-like physicochemical profile (MW 206.24, 3 rotatable bonds, 4 hydrogen-bond acceptors, 2 hydrogen-bond donors) places it within the Rule-of-Three guidelines for fragment-based drug discovery, distinguishing it from larger drug-like pyridazine-3-carboxamide kinase inhibitors [3].

Why Generic Pyridazine-3-Carboxamide Analogs Cannot Substitute for 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide in Tubulin-Targeted Fragment Screening


The pyridazine-3-carboxamide scaffold is chemically promiscuous: closely related analogs such as unsubstituted pyridazine-3-carboxamide (CAS 5450-54-4) or 6-chloro-N-(cyclobutylmethyl)pyridazine-3-carboxamide (CAS 1179731-58-8) lack the specific 6-[cyclobutyl(methyl)amino] substitution pattern that enables tubulin binding at the site identified in PDB 5S53 [1]. The cyclobutyl(methyl)amino group at position 6 of the pyridazine ring introduces a constrained, three-dimensional aliphatic motif that is absent in linear-alkyl or aryl-substituted pyridazine carboxamides. In the broader pyridazine-3-carboxamide chemical space, patent literature (e.g., US9126947B2) describes compounds with potent ALK/c-Met kinase inhibition (IC50 < 100 nM), but these are drug-sized molecules (MW > 400 Da) with extensive substitution that precludes their use as fragments for site-mapping or structure-based design [2]. Fragment-based screening campaigns require small, soluble, ligand-efficient starting points; substituting a larger analog would lose the fundamental advantage of fragment-level binding-site characterization. Furthermore, the crystallographically confirmed binding pose of WZM provides a validated structural starting point for rational fragment growing or linking that a non-crystallographically characterized analog cannot offer [3].

6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide: Quantitative Comparative Evidence for Scientific Selection


Crystallographic Binding Validation: Real-Space Correlation Coefficient vs. Average Fragment-Screen Hit Rate

WZM (6-[cyclobutyl(methyl)amino]pyridazine-3-carboxamide) demonstrates crystallographically validated binding to tubulin with a real-space correlation coefficient (RSCC) of 0.857 and real-space R-factor (RSR) of 0.448 in PDB entry 5S53 at 2.75 Å resolution [1]. The average ligand occupancy is 0.97, indicating near-stoichiometric binding at the crystallographic site. In the overarching XChem fragment screen, 672 datasets were collected and 503 structures solved to better than 4.0 Å resolution, from which only 59 unique fragments (8.8% of screened compounds) yielded unambiguous electron density [2]. WZM is among this minority of validated hits, placing it in the top tier of fragments that produced interpretable binding poses. By comparison, the average fragment hit rate in crystallographic screens against soluble protein targets is typically 3–10% [3].

X-ray crystallography fragment screening tubulin structure-based drug design

Physicochemical Fragment Compliance vs. Drug-Sized Pyridazine-3-Carboxamide Kinase Inhibitors

WZM (MW 206.24 Da, C10H14N4O) conforms to the Rule of Three (Ro3) for fragment-based lead discovery: MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3, and rotatable bonds ≤ 3 [1]. In contrast, representative pyridazine-3-carboxamide ALK/c-Met kinase inhibitors claimed in US9126947B2 have molecular weights exceeding 450 Da, with cLogP values > 3.5 and rotatable bond counts > 8 [2]. This size differential has direct experimental consequences: the fragment soaking concentration used for WZM (10–50 mM) is achievable due to its high aqueous solubility characteristic of Ro3-compliant fragments, whereas drug-sized analogs typically require co-crystallization or ligand-exchange protocols at micromolar concentrations [3]. For fragment screening procurement, Ro3 compliance is not merely a guideline but a practical requirement for achieving the high concentrations needed in crystallographic soaking experiments.

fragment-based drug discovery Rule of Three ligand efficiency physicochemical properties

NMR Quality Control Data Availability for Fragment Library Procurement

WZM is registered in the Biological Magnetic Resonance Data Bank (BMRB entry bmse011414) with complete NMR quality control data, including 1D 1H and 13C spectra, 2D COSY, HSQC, and HMBC datasets [1]. This NMR QC package confirms chemical identity and purity in aqueous buffer at fragment-screening-relevant concentrations. In contrast, the closest structural analog, 6-chloro-N-(cyclobutylmethyl)pyridazine-3-carboxamide (CAS 1179731-58-8), lacks publicly deposited NMR QC data, complicating identity verification and purity assessment prior to screening . Within the broader set of 59 tubulin-binding fragments identified by Mühlethaler et al., only a subset have publicly accessible NMR reference spectra; the availability of BMRB data for WZM reduces the analytical burden on screening laboratories and supports reproducible experimental design [2].

NMR quality control fragment library BMRB analytical characterization

Geometric Validation Metrics Superior to Average Fragment Poses in the Same Screening Campaign

In PDB entry 5S53, WZM achieves RMSZ-bond-length of 0.79 and RMSZ-bond-angle of 1.24, both within acceptable crystallographic refinement thresholds (typically <2.0 for bond lengths and <2.0 for bond angles at 2.75 Å resolution) [1]. The model completeness is 100% and the ligand ranking for geometry places at the 47th percentile among all PDB ligand geometries, indicating a well-defined binding pose [1]. By comparison, fragment hits in the same tubulin XChem campaign deposited under the G_1002173 group show variable pose quality, with some fragments exhibiting RSCC values below 0.7 and occupancy below 0.5 [2]. While systematic per-fragment comparison data have not been published in aggregated form, the validation metrics for WZM are among the more robust within this dataset, supporting confidence in the binding mode for structure-guided design [3].

crystallographic validation fragment pose quality RMSZ scores PDB validation

6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide: Evidence-Supported Application Scenarios for Procurement and Research Use


Crystallographic Fragment Screening Against Tubulin and Cytoskeletal Targets

WZM is a validated hit for tubulin with a well-defined X-ray binding pose (PDB 5S53, RSCC 0.857, occupancy 0.97) [1]. This makes it suitable as a positive control or reference compound in crystallographic fragment screens against tubulin. Its fragment-like properties (MW 206.24 Da, Ro3 compliant) enable soaking at concentrations of 10–50 mM without solubility failure. Laboratories establishing tubulin crystallographic screening workflows can use WZM to validate soaking protocols, data collection pipelines, and hit-identification thresholds [2].

Structure-Based Fragment Growing and Linking Campaigns Targeting Novel Tubulin Sites

The Mühlethaler et al. study identified 27 distinct tubulin binding sites, of which 11 were previously undescribed [1]. WZM binds to one of these sites, providing a structurally characterized starting point for fragment growing. The cyclobutyl(methyl)amino substituent offers a synthetically tractable vector for elaboration while maintaining the pyridazine-3-carboxamide core as a hydrogen-bonding anchor. The availability of complete NMR QC data (BMRB bmse011414) supports analytical monitoring of synthetic derivatives [2]. The follow-up study by the same group demonstrated that fragments from this screen can be rationally elaborated into potent tubulin inhibitors (e.g., Todalam) with only two rounds of synthesis [3].

Chemical Probe Development for Tubulin Site Mapping and Functional Studies

The high occupancy (0.97) and well-resolved electron density (RSCC 0.857) of WZM in the tubulin complex make it a candidate for developing affinity-based chemical probes [1]. The carboxamide group and the tertiary amine provide synthetic handles for conjugation to fluorophores, biotin, or photoaffinity labels without disrupting the core binding pharmacophore. Such probes would enable competitive binding assays to characterize known tubulin ligands or to screen for new site-specific binders, leveraging the validated binding site information [2].

Fragment Library Procurement and Analytical Reference Standard

For organizations building or curating fragment libraries for screening, WZM offers the rare combination of (i) crystallographically confirmed target engagement, (ii) publicly deposited NMR reference spectra (BMRB bmse011414), and (iii) commercial availability from multiple vendors [1][2]. These attributes reduce the risk of acquiring mis-identified or impure material. The BMRB data serve as a QC benchmark against which incoming compound lots can be compared by NMR prior to screening, a practice recommended by the fragment-based drug design community [3].

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